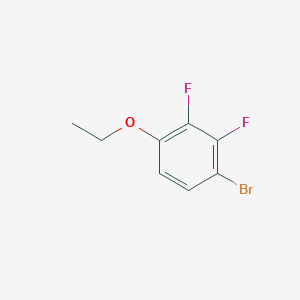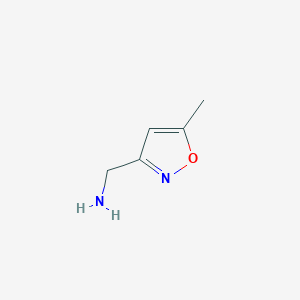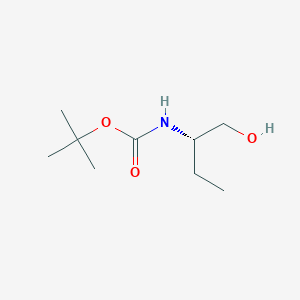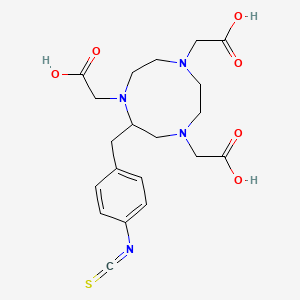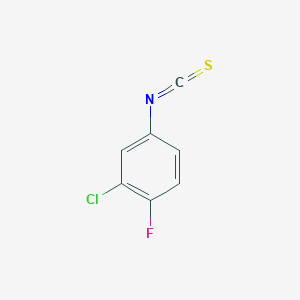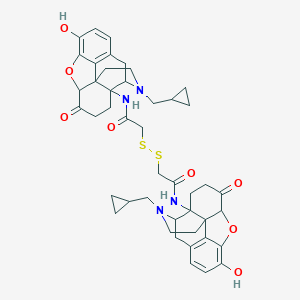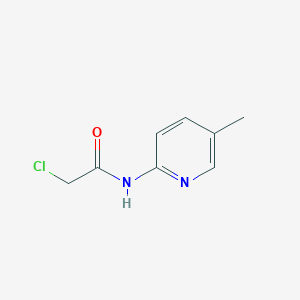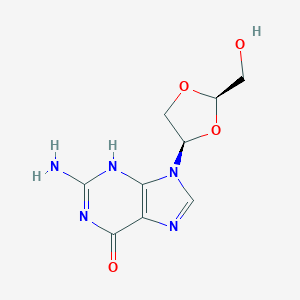
(4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol, also known as APM, is a chemical compound that has been widely used in scientific research. It is a purine analog and a nucleoside analogue that has been used as a tool in molecular biology and biochemistry to study various biological processes.
作用機序
The mechanism of action of (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol is based on its structural similarity to purine and nucleoside analogs. (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can be incorporated into DNA and RNA during replication and transcription, respectively. Once incorporated, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can interfere with the normal function of these molecules, leading to various biochemical and physiological effects.
生化学的および生理学的効果
The biochemical and physiological effects of (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol depend on its concentration and the specific biological process being studied. At low concentrations, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can be incorporated into DNA and RNA without significant effects on their function. At higher concentrations, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can interfere with DNA and RNA synthesis, leading to DNA damage, cell cycle arrest, and apoptosis.
実験室実験の利点と制限
The advantages of using (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol in lab experiments include its structural similarity to purine and nucleoside analogs, which allows for the study of various biological processes. Additionally, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, the limitations of using (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol in lab experiments include its potential toxicity at high concentrations, which can lead to false-positive results. Additionally, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can be rapidly metabolized in vivo, limiting its use in animal models.
将来の方向性
There are several future directions for the use of (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol in scientific research. One potential application is the study of DNA repair mechanisms, as (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can induce DNA damage. Additionally, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can be used as a tool to study the mechanism of action of various enzymes involved in DNA and RNA synthesis. Finally, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can be used in the development of new drugs that target DNA and RNA synthesis pathways, as well as in the development of new diagnostic tools for cancer and other diseases.
Conclusion
In conclusion, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol, or (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol, is a chemical compound that has been widely used in scientific research. It has been used as a tool to study various biological processes, including DNA and RNA synthesis, enzyme mechanisms, and DNA repair mechanisms. (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol has several advantages, including its structural similarity to purine and nucleoside analogs and its cost-effectiveness. However, it also has limitations, including its potential toxicity at high concentrations and its rapid metabolism in vivo. Overall, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol is a valuable tool for scientific research, with several potential future directions for its use.
合成法
The synthesis method of (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol involves the reaction of 2-amino-6-chloropurine with 1,3-dioxolane-2-methanol in the presence of a base, such as sodium hydride or potassium carbonate. The reaction leads to the formation of (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol, which can be purified by column chromatography.
科学的研究の応用
(4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol has been widely used in scientific research as a tool to study various biological processes. It has been used as a substrate for DNA polymerases, as it can be incorporated into DNA during replication. (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol has also been used as a tool to study the structure and function of RNA, as it can be incorporated into RNA during transcription. Additionally, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol has been used to study the mechanism of action of various enzymes, such as kinases and phosphatases.
特性
CAS番号 |
145514-01-8 |
|---|---|
製品名 |
(4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol |
分子式 |
C9H11N5O4 |
分子量 |
253.22 g/mol |
IUPAC名 |
2-amino-9-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-1H-purin-6-one |
InChI |
InChI=1S/C9H11N5O4/c10-9-12-7-6(8(16)13-9)11-3-14(7)4-2-17-5(1-15)18-4/h3-5,15H,1-2H2,(H3,10,12,13,16)/t4-,5-/m1/s1 |
InChIキー |
DXNPMWVLIOKPNO-RFZPGFLSSA-N |
異性体SMILES |
C1[C@@H](O[C@@H](O1)CO)N2C=NC3=C2NC(=NC3=O)N |
SMILES |
C1C(OC(O1)CO)N2C=NC3=C2N=C(NC3=O)N |
正規SMILES |
C1C(OC(O1)CO)N2C=NC3=C2NC(=NC3=O)N |
同義語 |
(4-2-aminopurin-9-yl)-1,3-dioxolane-2-methanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



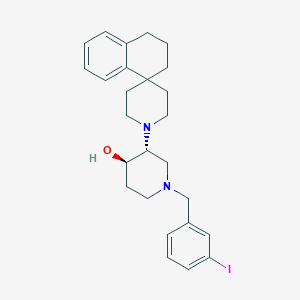
![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)
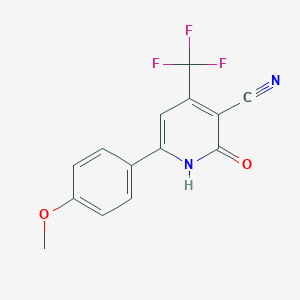
![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)
